
Distel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distel(2+) is a coordination compound that has shown promising results in scientific research. It is a ruthenium-based complex that has been synthesized using a variety of methods. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of Distel(2+) is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS are thought to cause oxidative damage to cellular components, leading to apoptosis in cancer cells. In addition, Distel(2+) has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Distel(2+) has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the generation of ROS, and the interaction with DNA. In addition, the compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Distel(2+) in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, the compound is highly reactive and requires careful handling and storage. In addition, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Orientations Futures
There are many future directions for research on Distel(2+), including further studies on its mechanism of action, its potential applications in cancer treatment and photodynamic therapy, and its antibacterial and antifungal properties. In addition, the development of new synthetic methods for the compound and the optimization of its use in lab experiments are areas of ongoing research.
Méthodes De Synthèse
Distel(2+) can be synthesized using various methods, including the reaction of ruthenium trichloride with a ligand such as 2,2'-bipyridine in the presence of a reducing agent. Other methods include the reaction of ruthenium nitrosyl complexes with ligands such as pyridine, and the reaction of ruthenium carbonyl complexes with ligands such as triphenylphosphine. The synthesis of Distel(2+) is a complex process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
Distel(2+) has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and biomedicine. The compound has shown promising results in cancer treatment, where it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, Distel(2+) has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
159506-80-6 |
|---|---|
Formule moléculaire |
C42H47N11O5 |
Poids moléculaire |
785.9 g/mol |
Nom IUPAC |
4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56) |
Clé InChI |
ZRLWJXCCXGOOJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
SMILES canonique |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Autres numéros CAS |
159506-80-6 |
Synonymes |
distel(2+) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



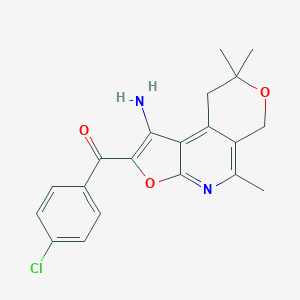

![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)
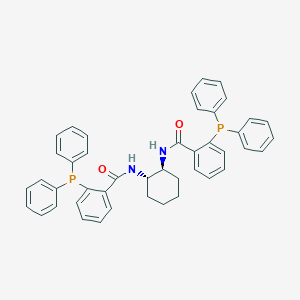

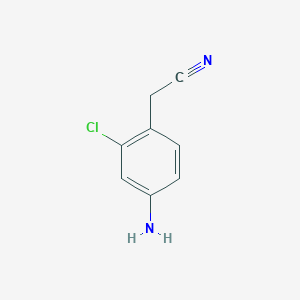

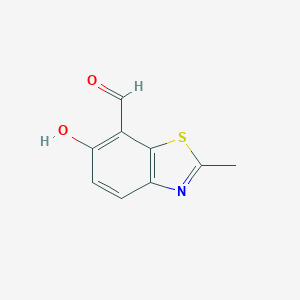
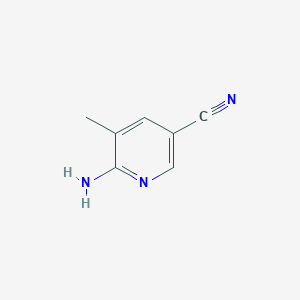
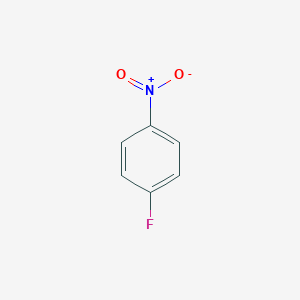

![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)